Ethyl 2-benzoyl-3-oxo-3-phenylpropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its ester functional group and is commonly used in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Ethyl 2-benzoyl-3-oxo-3-phenylpropionate can be synthesized through several methods:
Analyse Chemischer Reaktionen
Ethyl 2-benzoyl-3-oxo-3-phenylpropionate undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.
Claisen Condensation: It reacts with malononitrile to form 2-cyano-5-phenyl-3,5-dioxopentanonitrile, which can further cyclize and couple with diazonium salts to yield azo derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-benzoyl-3-oxo-3-phenylpropionate has diverse applications in scientific research:
Biology: It serves as an intermediate in the synthesis of various biologically active compounds.
Wirkmechanismus
The mechanism of action of ethyl 2-benzoyl-3-oxo-3-phenylpropionate involves its interaction with various molecular targets. The compound’s ester and ketone functional groups allow it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in pharmaceutical research .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-benzoyl-3-oxo-3-phenylpropionate can be compared with other similar compounds:
Ethyl 3-oxo-3-phenylpropanoate: This compound shares a similar structure but differs in its functional groups and reactivity.
Benzoylacetic acid ethyl ester: Another closely related compound with similar applications in organic synthesis.
This compound stands out due to its unique combination of ester and ketone functionalities, making it a versatile intermediate in various chemical reactions and industrial applications.
Eigenschaften
CAS-Nummer |
4850-82-2 |
---|---|
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
ethyl 2-benzoyl-3-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C18H16O4/c1-2-22-18(21)15(16(19)13-9-5-3-6-10-13)17(20)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
InChI-Schlüssel |
JHWPTSCKSATEQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.